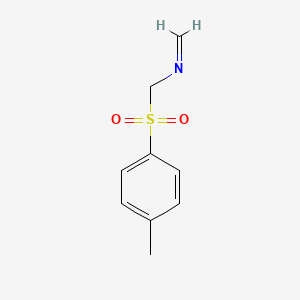

p-Tosylmethyl isocyanide

Description

Historical Context and Evolution of p-Tosylmethyl Isocyanide in Chemical Synthesis

The chemistry of this compound was extensively developed by the Dutch chemist Professor van Leusen and his school. organic-chemistry.org Introduced in 1972, TosMIC was recognized as an important building block in organic synthesis. researchgate.netresearchgate.net Its utility was quickly demonstrated in a variety of reactions, including the synthesis of numerous heterocyclic systems such as oxazoles, imidazoles, pyrroles, and thiazoles. orgsyn.org A significant milestone in its application was the development of the Van Leusen reaction, which allows for the conversion of ketones into nitriles with one additional carbon atom. ruifuchemical.comorganic-chemistry.orgrsc.org Over the decades, the applications of TosMIC have expanded significantly, evolving from a reagent for simple heterocycle synthesis to a key component in multicomponent reactions, cascade sequences, and the total synthesis of complex natural products. researchgate.netorganic-chemistry.orgrsc.org

Strategic Importance of this compound as a Multifunctional Reagent

TosMIC's strategic importance lies in its identity as a densely functionalized building block, possessing three critical reactive sites: the isocyano group, an acidic α-carbon, and the tosyl (p-toluenesulfonyl) group. organic-chemistry.orgacs.orgchemicalbook.com This unique combination allows it to act as a versatile synthon, participating in a multitude of transformations including reductive cyanations, Knoevenagel-type condensations, and various cycloaddition reactions. researchgate.netorganic-chemistry.org It serves as a connective C1 synthon and can be dialkylated, further expanding its synthetic utility. organic-chemistry.org Consequently, TosMIC has been instrumental in the synthesis of a broad spectrum of organic molecules, from simple heterocyles like oxazoles and imidazoles to more complex structures such as indoles and pharmacologically relevant compounds. researchgate.netorganic-chemistry.orgenamine.netsigmaaldrich.comsigmaaldrich.com

Structural Features Enabling Diverse Reactivity

The remarkable versatility of TosMIC is a direct consequence of the interplay between its distinct functional components. organic-chemistry.org The electron-withdrawing nature of both the isocyano and sulfonyl groups significantly influences the reactivity of the central methylene (B1212753) group, while each functional group also possesses its own characteristic reactivity. organic-chemistry.orgresearchgate.net

| Feature | Description of Contribution to Reactivity |

| Isocyano Group | Undergoes α-addition reactions and acts as an electrophilic center for ring-closing reactions. organic-chemistry.orgorganic-chemistry.orgthieme-connect.devarsal.com |

| Acidic α-Carbon | Readily deprotonated to form a carbanion, enabling a wide range of nucleophilic reactions. researchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Sulfonyl Moiety | Functions as an excellent leaving group and enhances the acidity of the α-carbon. researchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org |

Role of the Isocyano Functional Group in Addition Reactions

The isocyano (or isonitrile) group is a key player in the reactivity of TosMIC. organic-chemistry.org The carbon atom of the isocyano group can exhibit carbene-like reactivity, allowing it to undergo a variety of α-addition reactions. thieme-connect.de This functionality is crucial for the formation of heterocyclic rings, where it often acts as an electrophilic center for ring-closing steps. organic-chemistry.orgvarsal.com For instance, in the synthesis of imidazoles from aldimines, the isocyano carbon participates in a stepwise cycloaddition to the carbon-nitrogen double bond. organic-chemistry.org

Significance of the Acidic α-Carbon Atom in Carbanion Chemistry

The carbon atom situated between the tosyl and isocyano groups is exceptionally acidic for a methylene group, with an estimated pKa of 14. researchgate.netingentaconnect.comorganic-chemistry.orgvarsal.comchemicalbook.com This heightened acidity is a result of the strong electron-withdrawing effects of the adjacent sulfonyl and isocyano functionalities. organic-chemistry.orgresearchgate.netvarsal.com Under basic conditions, this proton is readily removed to generate a stabilized carbanion. varsal.com This carbanion is a potent nucleophile and is central to many of TosMIC's signature reactions, including its use in the Van Leusen reaction and various alkylation and acylation processes. organic-chemistry.orgacs.orgnih.gov

Dual Role of the Sulfonyl Moiety: Leaving Group and Acidity Enhancement

The p-toluenesulfonyl (tosyl) group in TosMIC serves two critical purposes. researchgate.netingentaconnect.comorganic-chemistry.orgorganic-chemistry.org Firstly, it acts as a powerful electron-withdrawing group, significantly increasing the acidity of the α-methylene protons, thereby facilitating carbanion formation. organic-chemistry.orgorganic-chemistry.orgresearchgate.netchemicalbook.com Secondly, the tosyl group is an excellent leaving group, often departing as p-toluenesulfinic acid or its salt during the final stages of a reaction sequence. organic-chemistry.orgorganic-chemistry.org This departure is frequently the driving force for aromatization, leading to the formation of stable heterocyclic products such as imidazoles and oxazoles. organic-chemistry.org In some reactions, TosMIC can also act as a sulfonylating agent. rsc.orgfrontiersin.org

Conceptual Framework of Umpolung Reactivity Manifested by this compound

A key concept elegantly demonstrated by the chemistry of TosMIC is that of "umpolung," or the reversal of polarity. organic-chemistry.org Normally, a formaldehyde (B43269) molecule possesses an electrophilic carbon atom. However, through its use in TosMIC, this reactivity is inverted. organic-chemistry.orgorgsyn.org After deprotonation, the α-carbon of TosMIC becomes a nucleophilic center, effectively acting as a formaldehyde anion equivalent. orgsyn.org This umpolung allows for the nucleophilic formylation of electrophiles such as ketones. organic-chemistry.org The initial adduct can then be hydrolyzed to furnish a ketone, representing a formal addition of a carbonyl group. This powerful strategy has been employed in the synthesis of a variety of carbonyl-containing compounds, including ketones and α-hydroxy ketones. organic-chemistry.orgorgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methylphenyl)sulfonylmethyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTMRYLZIDOZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CN=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for P Tosylmethyl Isocyanide and Its Structural Analogs

Classical Preparative Routes to p-Tosylmethyl Isocyanide

The traditional and most common synthesis of this compound involves a two-step process starting from sodium p-toluenesulfinate.

The first step is the synthesis of N-(p-tolylsulfonylmethyl)formamide. This is typically achieved by reacting sodium p-toluenesulfinate with formaldehyde (B43269) and formamide (B127407) in the presence of formic acid. chemicalbook.com The reaction mixture is heated, and upon cooling, the desired N-(p-tolylsulfonylmethyl)formamide precipitates as a white solid. chemicalbook.com Crude yields for this step are generally in the range of 42–47%. chemicalbook.com

The second step is the dehydration of N-(p-tolylsulfonylmethyl)formamide to yield this compound. organic-chemistry.orgchemicalbook.com This is accomplished by treating the formamide derivative with a dehydrating agent, most commonly phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine (B128534) (Et3N) in a solvent like dichloromethane. organic-chemistry.orgchemicalbook.com After the reaction, an aqueous workup is performed, and the product is isolated from the organic layer. chemicalbook.com Recrystallization from a solvent like petroleum ether can be used for purification, yielding this compound as a light brown solid with a purity of around 98% and a yield of approximately 80% for this step. chemicalbook.com

A summary of the classical synthesis is presented in the table below:

| Step | Reactants | Reagents | Product | Typical Yield |

| 1 | Sodium p-toluenesulfinate, Formaldehyde, Formamide | Formic Acid | N-(p-tolylsulfonylmethyl)formamide | 42-47% |

| 2 | N-(p-tolylsulfonylmethyl)formamide | Phosphorus oxychloride, Triethylamine | This compound | ~80% |

Synthesis and Derivatization of α-Substituted this compound Analogs

The acidic nature of the α-carbon in this compound allows for its derivatization to form various α-substituted analogs. organic-chemistry.org These analogs are valuable in expanding the scope of TosMIC chemistry, enabling the synthesis of a wider range of substituted heterocyclic compounds. researchgate.net

One common method for creating these analogs is through the dialkylation of TosMIC. organic-chemistry.org By using a strong base, the proton on the α-carbon can be removed, and the resulting carbanion can react with various electrophiles to introduce substituents at this position. This approach has been used to synthesize a variety of α-substituted TosMIC derivatives, which are instrumental in reactions like the van Leusen [3+2] cycloaddition to produce polysubstituted pyrroles. researchgate.net

For instance, α-azidochalcones have been reacted with TosMIC in the presence of a base like sodium hydride to synthesize polysubstituted pyrroles. researchgate.net This demonstrates the utility of generating the TosMIC anion in situ to react with various Michael acceptors. researchgate.net

The development of chiral this compound analogs has been a significant advancement, enabling the asymmetric synthesis of optically active compounds. tandfonline.com These chiral analogs have been successfully employed in asymmetric induction reactions. tandfonline.com

One notable application is the asymmetric aldol (B89426) reaction between aldehydes and this compound, catalyzed by chiral silver(I) complexes. acs.org This reaction allows for the stereoselective formation of chiral β-hydroxy-α-amino acid derivatives. acs.org The use of chiral ligands on the silver catalyst controls the stereochemical outcome of the reaction, leading to the desired enantiomer of the product.

Scalable Synthetic Approaches for Enhanced Efficiency

The importance of this compound in industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals, has driven the development of scalable and more efficient synthetic methods. researchgate.net

One significant improvement is the use of continuous flow chemistry for reactions involving TosMIC. A continuous flow process for the van Leusen reaction, which uses TosMIC to convert ketones into nitriles, has been reported. rsc.orgrsc.org This method offers several advantages over traditional batch processes, including faster reaction times (e.g., 1.5 minutes residence time), improved safety by avoiding the accumulation of hazardous intermediates, and easier scalability. rsc.orgrsc.org Production rates of up to 8.8 g per hour have been demonstrated for various nitrile products using this approach. rsc.orgrsc.org

For large-scale production of TosMIC derivatives, multi-kilogram synthesis strategies have been developed. organic-chemistry.org One such approach involves an α-amino alkylation multicomponent reaction to synthesize the formamide precursor. organic-chemistry.org This method utilizes p-fluorobenzaldehyde, formamide, and p-methylphenylsulfinic acid in the presence of trimethylsilyl (B98337) chloride (TMSCl). organic-chemistry.org This scalable process highlights the industrial efforts to make TosMIC and its derivatives readily available for large-scale chemical manufacturing. organic-chemistry.org

The following table summarizes the scalable approaches:

| Approach | Key Features | Advantages |

| Continuous Flow Chemistry | Uses TosMIC in a continuous reactor system for reactions like the van Leusen nitrile synthesis. | Rapid reaction times, enhanced safety, high scalability, and reproducibility. rsc.orgrsc.org |

| Multi-component Reaction for Precursor | Employs an α-amino alkylation reaction to synthesize the formamide precursor on a large scale. | Efficient for multi-kilogram production, suitable for industrial applications. organic-chemistry.org |

Fundamental Reactivity and Mechanistic Investigations of P Tosylmethyl Isocyanide

General Reaction Modalities and Catalytic Transformations

TosMIC participates in a diverse range of reaction types, including cycloadditions, multicomponent reactions, and cascade processes. researchgate.netresearchgate.net It can function as a C1 synthon, a sulfonylating agent, or a sulfonylmethylating reagent, depending on the reaction conditions and the catalyst employed. researchgate.netresearchgate.netrsc.org The reagent's flexibility allows for its use in both metal-catalyzed and metal-free synthetic strategies. researchgate.netresearchgate.net

In the presence of a base, the α-carbon of TosMIC is readily deprotonated, forming a nucleophilic anion. acs.org This anion can then participate in various reactions. A classic example is the Van Leusen reaction, where TosMIC reacts with ketones or aldehydes to form nitriles, or with imines to produce imidazoles. Furthermore, base-mediated 1,3-dipolar cycloadditions between TosMIC and activated alkenes are a common method for synthesizing pyrrole (B145914) derivatives. nih.govbeilstein-journals.org

The choice of base and solvent can significantly influence the reaction outcome. For instance, the reaction of alkyne-tethered cinnamate (B1238496) with TosMIC was optimized by screening different combinations of base and solvent at ambient temperature to synthesize spiro[indene-1,3-pyrroles]. researchgate.net In another study, the treatment of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes with a base like potassium tert-butoxide led to the formation of 4-(tert-butyloxy)benzotriazine. acs.org The use of cesium carbonate (Cs2CO3) has been shown to be crucial in promoting the decomposition of TosMIC to generate a tosyl anion (Ts-), which can then undergo nucleophilic substitution. frontiersin.org

A summary of representative base-mediated reactions is presented below:

| Reactant(s) | Base | Product Type | Ref. |

| Alkyne-tethered cinnamate, TosMIC | Various | Spiro[indene-1,3-pyrroles] | researchgate.net |

| 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes | t-BuOK | 4-(tert-butyloxy)benzotriazine | acs.org |

| 5-(2-chloroquinolin-3-yl)oxazoles, TosMIC | Cs2CO3 | 5-(2-Tosylquinolin-3-yl)oxazoles | frontiersin.org |

| gem-dibromoalkenes, arylsulfonyl methyl isocyanides | Cs2CO3 | 2,4-disulfonylpyrroles | rsc.org |

Metal catalysts play a pivotal role in expanding the reactivity of TosMIC, enabling transformations that are not accessible under base-mediated conditions alone. researchgate.netresearchgate.net Various metals, including copper and iron, have been successfully employed to catalyze a range of reactions involving TosMIC.

Copper catalysts are particularly effective in promoting novel reactivity patterns for TosMIC. For example, a copper(II) oxide (CuO)/O2 system has been utilized for the selective synthesis of (E)-vinyl sulfones from TosMIC and ortho-substituted benzaldehydes, where TosMIC serves as both a C1 synthon and a sulfonyl source. rsc.org Nano copper particles have also been shown to catalyze the synthesis of both symmetrical and unsymmetrical sulfones from aryl or alkyl halides and TosMIC, again highlighting TosMIC's role as a tosyl source. researcher.life

In another copper-catalyzed reaction, the cross-cycloaddition of two different isocyanides, one of which can be a TosMIC derivative, leads to the formation of 1,4-disubstituted imidazoles. acs.org The combination of a copper catalyst with a ligand like 1,10-phenanthroline (B135089) was found to be optimal for this transformation. acs.org Mechanistic studies have suggested that some copper-catalyzed reactions proceed through the formation of a formamide (B127407) intermediate, which then undergoes C–S bond cleavage. acs.org

The following table summarizes selected copper-catalyzed reactions involving TosMIC:

| Reactants | Catalyst System | Product Type | Ref. |

| TosMIC, ortho-substituted benzaldehydes | CuO/O2 | (E)-vinyl sulfones | rsc.org |

| Aryl/alkyl halides, TosMIC | Nano copper | Symmetrical/unsymmetrical sulfones | researcher.liferesearchgate.net |

| Arylisocyanides, Isocyanides (e.g., TosMIC derivatives) | Cu2O/1,10-phenanthroline | 1,4-disubstituted imidazoles | acs.org |

| α-Bromocarbonyl compounds, TosMIC | Cu(OTf)2/Cs2CO3 | α-Sulfonated ketones, esters, and amides | acs.org |

Iron, an earth-abundant and non-toxic metal, has emerged as a valuable catalyst for reactions involving TosMIC. Iron-mediated processes have been developed for the selective C-H sulfonylmethylation of aniline (B41778) derivatives and the tosylmethylation of imidazo[1,2-α]pyridines. nih.govnih.gov These reactions are often carried out in environmentally friendly solvent systems like water and polyethylene (B3416737) glycol (PEG) 400 under an inert atmosphere. nih.govnih.gov These methods offer a straightforward route to functionalize important heterocyclic scaffolds with broad substrate compatibility. nih.gov For instance, the iron-catalyzed reaction can be applied to the regioselective C-H sulfonylmethylation of indolines and tetrahydroquinolines.

Examples of iron-mediated reactions with TosMIC are provided in the table below:

| Reactants | Catalyst System | Solvent | Product Type | Ref. |

| Aniline derivatives, TosMIC | Iron | H2O/PEG 400 | C-H sulfonylmethylated anilines | nih.gov |

| Imidazo[1,2-α]pyridines, TosMIC | Iron | H2O/PEG 400 | Tosylmethylated imidazo[1,2-α]pyridines | nih.gov |

Electrochemical methods offer a modern and sustainable approach to chemical synthesis, and TosMIC has been shown to be a competent substrate in such transformations. rsc.org For example, an electrochemical difunctionalization reaction has been developed for the selective double C(sp2)–X (where X = S/Se, N) bond formation of isocyanides, including TosMIC. rsc.org This method allows for the simultaneous formation of C(sp2)–S/Se and C(sp2)–N bonds from one carbon of the isocyanide with thiophenols or disulfides/diselenides and azazoles. rsc.org This protocol demonstrates high atom and step economy, with hydrogen as the only byproduct. rsc.org

Metal-Catalyzed Processes

Detailed Mechanistic Elucidation Studies

Understanding the reaction mechanisms of TosMIC is crucial for optimizing existing transformations and developing new synthetic methodologies. Several studies have focused on elucidating the intricate pathways through which TosMIC reacts.

In base-mediated reactions, the initial deprotonation of the α-carbon is a common first step. acs.org For the synthesis of 1,2,3-benzotriazines, a plausible mechanism involves the initial α-deprotonation of the TosMIC moiety, followed by a nucleophilic attack of the resulting anion on an electrophilic azide (B81097), leading to cyclization and loss of the tosyl group. acs.org

For the acid-mediated sulfonylation of para-quinone methides, control experiments and mechanistic studies suggest that the reaction is initiated by the hydration of TosMIC to form an N-(tosylmethyl)formamide intermediate. sci-hub.se This intermediate then undergoes acid-mediated cleavage of the C-S bond to generate p-toluenesulfinic acid, which subsequently adds to the para-quinone methide to yield the final diarylmethyl sulfone product. sci-hub.se

In the context of metal-catalyzed reactions, density functional theory (DFT) calculations have been employed to gain deeper insights. For the copper-catalyzed sulfonylation of α-bromocarbonyl compounds, DFT studies supported a mechanism involving the initial hydration of TosMIC to a formamide intermediate, followed by a facile C–S bond cleavage mediated by a cesium carbonate additive. acs.org

The dual role of TosMIC as both a reactant and a sulfonyl source has also been a subject of mechanistic investigation. In a silver-catalyzed cascade reaction with propargylic alcohols, TosMIC first participates in the allenylation of the alcohol and then serves as the sulfonyl source to form (E)-vinyl sulfones. researchgate.net

Computational Investigations (e.g., Density Functional Theory (DFT) Calculations)

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of reactions involving p-Tosylmethyl isocyanide (TosMIC). These investigations provide insights into charge distribution, transition states, and reaction energetics that are often difficult to determine through experimental means alone.

DFT calculations have been performed to understand the mechanism of the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes to form 4-alkoxy- and 4-aryloxybenzo[d] organic-chemistry.orgacs.orgtriazines. organic-chemistry.orgacs.orgnih.gov These studies revealed that the reaction proceeds through a sequence of key steps: α-deprotonation of the TosMIC moiety, followed by a nucleophilic attack of the resulting anion on the azide group, leading to cyclization and subsequent loss of the tosyl group. organic-chemistry.org The computational data supports a plausible mechanistic hypothesis for this heterocyclization reaction. acs.org

In another study, DFT calculations were used to investigate an unexpected role of TosMIC as a sulfonylating agent in reactions with α-bromo carbonyl compounds. researchgate.netacs.orgorganic-chemistry.org The computational results suggested that the reaction is initiated by a Cu(OTf)₂-catalyzed hydration of TosMIC to form a formamide intermediate. This intermediate then undergoes a facile C-S bond cleavage, a process that was further explored and supported by the calculations. researchgate.netacs.orgorganic-chemistry.org

Furthermore, DFT calculations have been used to analyze the electronic properties of TosMIC. The sulfonyl group is known to stabilize the α-carbon of the isocyanide, a feature that facilitates nucleophilic attacks. Simulations of transition states have also been employed to explain the regioselectivity observed in cycloaddition reactions involving TosMIC. For instance, in the context of multicomponent reactions, analyzing the HOMO-LUMO gaps through DFT can shed light on the nucleophilicity and reactivity of TosMIC derivatives.

Experimental Mechanistic Probes (e.g., Control Experiments, Cyclic Voltammetry)

Experimental studies are crucial for validating the mechanistic proposals derived from computational investigations and for uncovering unexpected reaction pathways. Control experiments and techniques like cyclic voltammetry have been effectively utilized to probe the reactivity of this compound (TosMIC).

In the study of the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] organic-chemistry.orgacs.orgtriazines, a key control experiment involved treating 1-azido-2-[isocyano(p-tosyl)methyl]benzene with a non-nucleophilic bulky base, potassium t-butoxide (t-BuOK), in dimethylformamide (DMF). acs.org The intention was to promote the α-deprotonation and subsequent cyclization. Interestingly, the major product isolated was 4-(tert-butyloxy)benzotriazine, indicating that the alkoxide plays a role beyond that of a simple base. acs.org This led to further optimization experiments where different bases and solvents were screened to improve the yield of the desired phenoxybenzotriazine. acs.org

Control experiments were also central to understanding the novel role of TosMIC as a sulfonylating agent in its reaction with α-bromo carbonyl compounds. researchgate.netacs.orgorganic-chemistry.org These experiments, in conjunction with DFT calculations, helped to establish that the reaction is initiated by the hydration of TosMIC to a formamide intermediate, which then undergoes C-S bond cleavage. researchgate.netacs.orgorganic-chemistry.org The importance of water and a base additive (Cs₂CO₃) in facilitating these steps was confirmed through these controlled studies. organic-chemistry.org

Cyclic voltammetry has been employed to investigate the mechanism of metal-free electrochemical [3+2] cycloaddition reactions between α-amino carbonyls and TosMIC to form substituted imidazoles. researcher.liferesearchgate.net These studies suggest a mechanism involving an electro-oxidation-triggered cascade of C-C and C-N bond formations, followed by a rapid aromatization to yield the final imidazole (B134444) product. researcher.liferesearchgate.net

Reaction Intermediates and Transition States (e.g., Formamide Intermediates)

The identification and characterization of reaction intermediates are fundamental to understanding the detailed mechanism of a chemical transformation. In the chemistry of this compound (TosMIC), formamide intermediates play a significant and recurring role.

The synthesis of TosMIC itself proceeds through the formation of N-(p-tolylsulfonylmethyl)formamide. orgsyn.orgwalisongo.ac.id This intermediate is prepared by the condensation of sodium p-toluenesulfinate with formaldehyde (B43269) and formamide. The subsequent dehydration of this formamide derivative yields TosMIC. orgsyn.org

In a notable departure from its typical reactivity, TosMIC can act as a sulfonylating agent. Mechanistic studies, supported by both control experiments and DFT calculations, have shown that this process is initiated by the hydration of TosMIC to form N-(tosylmethyl)formamide. researchgate.netacs.orgorganic-chemistry.org This formamide intermediate then undergoes a crucial C-S bond cleavage, facilitated by a base like cesium carbonate, to generate a sulfinate species that acts as the effective sulfonylating agent. researchgate.netacs.orgorganic-chemistry.org It has been noted that N-(tosylmethyl)formamide can decompose under basic conditions to yield p-toluenesulfinate and N-methyleneformamide. researchgate.net

The formation of formamide intermediates is also implicated in the van Leusen nitrile synthesis, where a ketone is converted to a nitrile. A proposed mechanistic pathway involves an intermediate resulting from the initial condensation of the ketone with TosMIC, followed by hydration of the isocyanide group. rsc.org

Below is a table summarizing key formamide intermediates and their precursors in TosMIC-related reactions.

| Precursor(s) | Formamide Intermediate | Subsequent Transformation | Reaction Type |

| Sodium p-toluenesulfinate, Formaldehyde, Formamide | N-(p-tolylsulfonylmethyl)formamide | Dehydration to TosMIC | TosMIC Synthesis |

| TosMIC, α-bromo carbonyl compounds, Cu(OTf)₂, H₂O | N-(tosylmethyl)formamide | C-S bond cleavage to form sulfinating agent | Sulfonylation Reaction |

| Ketone, TosMIC, H₂O | Hydrated isonitrile-ketone adduct | Formation of nitrile and formyl species | van Leusen Nitrile Synthesis |

Analysis of Competitive Reactions and Side-Product Formation Pathways

In many reactions utilizing this compound (TosMIC), the desired transformation can be accompanied by competitive reactions and the formation of side-products. Understanding these alternative pathways is crucial for optimizing reaction conditions and improving the yield of the target molecule.

One of the most well-documented side reactions in TosMIC chemistry is the formation of 4-tosyloxazole. rsc.org This side-product has been isolated and characterized during the van Leusen nitrile synthesis, which converts ketones into nitriles. rsc.org Its formation is significant as it accounts for the competitive consumption of the TosMIC reagent, thereby reducing the efficiency of the main reaction. rsc.org Kinetic studies have shown that the concentration of TosMIC can be depleted even when used in stoichiometric excess, highlighting the impact of this competitive pathway. rsc.orgrsc.org A proposed mechanism for the formation of 4-tosyloxazole involves a formyl transfer from a hydrated intermediate to a deprotonated TosMIC molecule, which then cyclizes. rsc.org

In the context of multicomponent reactions, managing competing pathways is essential. For example, in the van Leusen imidazole synthesis, N-(tosylmethyl)formamide, which can be a decomposition product of TosMIC, was found to act as a promoter. researchgate.net Mechanistic studies revealed that it transforms into N-methyleneformamide, which acts as an organocatalyst, facilitating the addition of deprotonated TosMIC to an iminium ion intermediate. researchgate.net

In a palladium-catalyzed three-component reaction involving 5-(2-chloroquinolin-3-yl) oxazoles and isocyanides, using TosMIC as the isocyanide source led to an unexpected sulfonylation product. researchgate.net Instead of the expected carboxamide, 5-(2-Tosylquinolin-3-yl)oxazoles were formed. It is proposed that under the basic conditions, TosMIC decomposes to generate tosyl- (Ts⁻) species, which then displace the chloride on the quinoline (B57606) ring. researchgate.net

The table below outlines some of the observed side-products and the conditions under which they are formed.

| Main Reaction | Reactants | Side-Product | Proposed Formation Pathway |

| van Leusen Nitrile Synthesis | Ketone, TosMIC, Base | 4-Tosyloxazole | Formyl transfer from a hydrated intermediate to deprotonated TosMIC followed by cyclization. rsc.org |

| Pd-catalyzed three-component reaction | 5-(2-chloroquinolin-3-yl) oxazoles, TosMIC, Cs₂CO₃ | 5-(2-Tosylquinolin-3-yl)oxazoles | Decomposition of TosMIC under basic conditions to generate a Ts⁻ species which acts as a nucleophile. researchgate.net |

P Tosylmethyl Isocyanide in Targeted Heterocycle Synthesis

Five-Membered Heterocycles

p-Tosylmethyl isocyanide (TosMIC) is a highly versatile reagent in organic synthesis, particularly for the construction of five-membered nitrogen-containing heterocycles. mdpi.com Its utility stems from the presence of three key functional components: an isocyanide group, an active methylene (B1212753) group flanked by the isocyanide and a sulfonyl group, and the tosyl group which serves as an excellent leaving group. mdpi.comorganic-chemistry.org This unique combination allows TosMIC to act as a C-N=C synthon in various cyclization strategies. organic-chemistry.org

Pyrroles

The synthesis of the pyrrole (B145914) nucleus is a cornerstone application of this compound. nih.gov Pyrrole and its derivatives are significant heterocyclic compounds that form the core structure of numerous pharmaceuticals and natural products. nih.govnih.gov The Van Leusen pyrrole synthesis, a method based on the [3+2] cycloaddition of TosMIC with electron-deficient compounds, stands out as one of the most convenient routes to these heterocycles due to its operational simplicity, the ready availability of starting materials, and a broad substrate scope. nih.govnih.gov

First reported by Van Leusen and coworkers in 1972, this reaction involves the base-mediated cycloaddition of TosMIC to a Michael acceptor (an electron-deficient alkene). mdpi.comnih.gov The reaction is a formal [3+2] cycloaddition that provides a direct and efficient pathway to substituted pyrroles, typically installing the activating group of the Michael acceptor at the 3-position of the resulting pyrrole ring. nih.gov

The Van Leusen pyrrole synthesis is compatible with a wide array of electron-deficient olefins, demonstrating broad substrate scope and functional group tolerance. The primary requirement for the alkene component is the presence of at least one electron-withdrawing group (EWG) to function as a Michael acceptor. Various EWGs have been successfully employed, enriching the structural diversity of the accessible pyrrole compounds. mdpi.comnih.gov

The reaction accommodates olefins bearing common electron-withdrawing groups such as esters, ketones, nitriles, amides, nitro groups, and sulfonyl groups. nih.gov Additionally, aryl groups can serve as activating groups. The versatility of the reaction is further highlighted by its application to more complex substrates like heteroaryl chalcones, which also function effectively as Michael acceptors to yield 3-aroyl-4-heteroarylpyrroles. mdpi.com The reaction with unsymmetrically substituted divinyl ketones has been shown to occur selectively on the less polar double bond. nih.gov

| Electron-Withdrawing Group (EWG) on Olefin | Example Substrate Type | Resulting Pyrrole Substitution Pattern |

|---|---|---|

| Ester (-COOR) | α,β-Unsaturated esters (e.g., acrylates) | 3-Alkoxycarbonyl-4-substituted pyrroles |

| Ketone (-COR) | α,β-Unsaturated ketones (e.g., chalcones) | 3-Acyl-4-substituted pyrroles |

| Cyano (-CN) | α,β-Unsaturated nitriles (e.g., acrylonitrile) | 3-Cyano-4-substituted pyrroles |

| Amide (-CONR₂) | α,β-Unsaturated amides (e.g., acrylamides) | 3-Carboxamido-4-substituted pyrroles |

| Nitro (-NO₂) | Nitroolefins | 3-Nitro-4-substituted pyrroles |

| Sulfonyl (-SO₂R) | Vinyl sulfones | 3-Sulfonyl-4-substituted pyrroles |

| Aryl (-Ar) | Styrenes | 3-Aryl-4-substituted pyrroles |

The reaction mechanism is a well-established stepwise process initiated by a base. mdpi.comnih.gov

Deprotonation: The reaction begins with the abstraction of a proton from the α-carbon (the methylene group) of TosMIC by a base (e.g., NaH, K₂CO₃, t-BuOK). The electron-withdrawing nature of both the adjacent sulfonyl and isocyanide groups enhances the acidity of these protons, facilitating the formation of a tosyl-stabilized carbanion. mdpi.comnih.govwikipedia.org

Michael Addition: The generated carbanion acts as a nucleophile and attacks the β-carbon of the electron-deficient alkene (Michael acceptor) in a conjugate addition reaction. This step forms a new carbon-carbon bond and generates an enolate intermediate. mdpi.com

Intramolecular Cyclization: The enolate intermediate then undergoes a 5-endo-dig intramolecular cyclization. The nucleophilic carbon of the enolate attacks the electrophilic carbon of the isocyanide group, forming the five-membered dihydropyrrole ring. nih.govwikipedia.org

Elimination of Toluenesulfinic Acid: The resulting cyclic intermediate is primed for the elimination of the tosyl group. Under the basic reaction conditions, p-toluenesulfinic acid is eliminated. mdpi.comnih.gov

Aromatization: The elimination step leads to the formation of a 3H-pyrrole intermediate, which rapidly tautomerizes to the stable, aromatic 1H-pyrrole as the final product. mdpi.com

The Van Leusen reaction and its modifications provide access to a wide range of polysubstituted pyrroles. The substitution pattern of the final pyrrole is dictated by the structure of the starting alkene and whether a substituted TosMIC derivative is used.

3-Substituted and 3,4-Disubstituted Pyrroles : The classic reaction between TosMIC and a monosubstituted or disubstituted Michael acceptor yields 3,4-disubstituted or 3-substituted pyrroles, respectively. nih.gov

Trisubstituted and Tetrasubstituted Pyrroles : The use of more complex starting materials allows for the synthesis of more highly substituted pyrroles. For instance, reacting TosMIC with vinyl azides can produce 2-tosyl-substituted pyrroles. nih.gov Furthermore, the reaction of TosMIC with activated alkynes, such as dialkyl acetylenedicarboxylates, can yield 2,3,4-trisubstituted or even 1,2,3,4-tetrasubstituted pyrrole derivatives, depending on the reaction conditions and stoichiometry. nih.gov

| Starting Materials | Pyrrole Product Type | General Reaction |

|---|---|---|

| TosMIC + α,β-Unsaturated Ester | 3,4-Disubstituted | [3+2] Cycloaddition |

| TosMIC + Vinyl Azide (B81097) | 2,3,4-Trisubstituted | Base-mediated condensation/cyclization |

| TosMIC + Acetylene Ester | 2,3,4-Trisubstituted | [3+2] Cycloaddition |

| TosMIC + Dialkyl Acetylenedicarboxylate + 1-Methylimidazole | 2,3,4-Trisubstituted | Addition reaction |

The robustness of the TosMIC-based pyrrole synthesis allows for the construction of complex heterocyclic frameworks containing the pyrrole moiety.

Isoxazol-5-ylpyrroles : A facile synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles has been developed through the [3+2] cycloaddition of TosMIC with styrylisoxazoles. mdpi.com In the presence of a base like potassium hydroxide, various styrylisoxazoles react smoothly with TosMIC and its analogs at ambient temperature, demonstrating high yields and a broad substrate scope. mdpi.comresearchgate.net This provides an operationally simple route to pyrroles bearing another distinct five-membered heterocycle. mdpi.com

Bipyrroles : The synthesis of functionalized 2,3′-bipyrroles has been achieved through the cycloaddition of TosMIC with 2-(acylethynyl)pyrroles. mdpi.comnih.gov The reaction proceeds efficiently under basic conditions (e.g., KOH in THF) to yield the desired bipyrrole structures. mdpi.comresearchgate.net This method provides a direct route to connect two pyrrole rings, a structural motif of interest in medicinal and materials chemistry. nih.gov

Van Leusen Pyrrole Synthesis via [3+2] Cycloaddition with Electron-Deficient Olefins

Imidazoles

This compound (TosMIC) is a highly versatile reagent for the synthesis of imidazole (B134444) rings, a core structure in many biologically active molecules. tsijournals.comchemicalbook.com Its unique combination of an isocyanide group, an acidic α-carbon, and a sulfonyl leaving group facilitates the construction of the five-membered imidazole heterocycle through various synthetic strategies. organic-chemistry.org

Van Leusen Imidazole Synthesis (vL-3CR)

The Van Leusen Imidazole Synthesis is a powerful method for preparing imidazoles from aldimines and this compound (TosMIC). organic-chemistry.org This reaction has been developed into the Van Leusen Three-Component Reaction (vL-3CR), where an aldehyde, a primary amine, and TosMIC react in a one-pot process to yield 1,4,5-trisubstituted imidazoles. organic-chemistry.orgsemanticscholar.org The aldimine is generated in situ from the aldehyde and amine, and it readily reacts with TosMIC. organic-chemistry.org

The mechanism involves the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the aldimine. tsijournals.comorganic-chemistry.org This is followed by a cyclization and proton rearrangement to form a 4-tosyl-2-imidazoline intermediate. organic-chemistry.orgsemanticscholar.org The final step is the elimination of p-toluenesulfinic acid, which leads to the aromatization of the ring, forming the stable imidazole product. organic-chemistry.org This synthesis is known for its high efficiency, mild reaction conditions, and broad functional group compatibility. organic-chemistry.org

Reactions with Aldimines and Sequential Multicomponent Processes

The vL-3CR allows for the synthesis of a wide array of substituted imidazoles by varying the aldehyde and primary amine components. organic-chemistry.org The reaction tolerates numerous functional groups, including esters, ketones, phenols, and various heterocycles. organic-chemistry.org This multicomponent approach is highly convergent, enabling the rapid assembly of complex molecular scaffolds. For instance, unprotected α- and β-amino acids can be used as the amine component, yielding optically pure imidazole products. organic-chemistry.org

The reaction conditions are generally mild, proceeding in polar solvents like methanol (B129727), THF, or DMF, with bases ranging from potassium carbonate to sodium hydride. organic-chemistry.org The versatility of the vL-3CR has been demonstrated in the large-scale synthesis of a p38 kinase inhibitor, showcasing its industrial applicability. organic-chemistry.org In this process, a substituted TosMIC derivative was produced on a scale exceeding 500 kg and utilized in the key vL-3CR step to construct the imidazole core of the drug candidate in high yield. organic-chemistry.org

The reaction can also be adapted for solid-phase organic chemistry. Imines immobilized on a polymeric support react with TosMIC under microwave irradiation in a base-promoted 1,3-dipolar cycloaddition, allowing for the streamlined synthesis and purification of 1,5-disubstituted imidazoles. nih.gov

Table 1: Examples of Van Leusen Imidazole Synthesis (vL-3CR)

| Aldehyde | Amine | Product | Yield | Reference |

| p-Fluorobenzaldehyde | 4-Pyridinylmethylamine | 1-(4-Pyridinylmethyl)-5-(4-fluorophenyl)-4-methyl-imidazole | 60-65% | organic-chemistry.org |

| Glyoxylic acid | Benzylamine | 1-Benzyl-1H-imidazole-4-carboxylic acid | High | organic-chemistry.org |

| Glutaric dialdehyde | Benzylamine | 1,3-Bis(1-benzyl-1H-imidazol-5-yl)propane | Good | organic-chemistry.org |

| Pyruvaldehyde (aq.) | Aniline (B41778) | 1,4-Diphenyl-5-methyl-1H-imidazole | 75% | tsijournals.com |

Electrochemical Approaches to Imidazole Scaffolds

A modern variation for imidazole synthesis involves a metal- and mediator-free electrochemical [3+2] cycloaddition. researchgate.net This method reacts α-amino carbonyl compounds with this compound to form substituted imidazole scaffolds. researchgate.net By employing electro-redox conditions, this approach circumvents the need for traditional transition metal catalysts or chemical oxidants. The reaction demonstrates good tolerance for a variety of functional groups, highlighting its potential as a green and versatile synthetic strategy. researchgate.net

Oxazoles

This compound is a cornerstone reagent for the synthesis of oxazoles, another important class of five-membered heterocycles. The reaction, known as the Van Leusen oxazole synthesis, typically involves the condensation of TosMIC with aldehydes. nih.govorganic-chemistry.org

Formation from Aldehydes and Isocyanides

The Van Leusen oxazole synthesis is an efficient two-component [3+2] cycloaddition reaction between an aldehyde and TosMIC in the presence of a base. nih.govacs.org The reaction mechanism starts with the deprotonation of the acidic methylene group of TosMIC by a base, such as potassium carbonate or potassium phosphate. organic-chemistry.orgacs.orgscispace.com The resulting anion attacks the carbonyl carbon of the aldehyde. organic-chemistry.orgwikipedia.org This is followed by an intramolecular cyclization (a 5-endo-dig process) where the alkoxide attacks the isocyanide carbon, forming a 4-tosyl-oxazoline intermediate. organic-chemistry.orgwikipedia.org A subsequent base-promoted elimination of the p-toluenesulfonyl group leads to aromatization, yielding the final 5-substituted oxazole product. organic-chemistry.orgmdpi.comvarsal.com

This method is highly effective for a wide range of aldehydes, particularly aromatic aldehydes. nih.govacs.org Reaction conditions can be optimized; for example, using microwave irradiation in isopropanol with potassium phosphate as a base can significantly accelerate the reaction, leading to excellent yields of 5-substituted oxazoles. nih.govacs.org The choice of base and its stoichiometry can be critical; using two equivalents of K3PO4 favors the formation of the oxazole, while one equivalent can lead to the isolation of the intermediate oxazoline. nih.govacs.org

Table 2: Synthesis of 5-Substituted Oxazoles using TosMIC and Aldehydes

| Aldehyde | Base | Solvent | Conditions | Product | Yield | Reference |

| Benzaldehyde | K3PO4 (2 equiv.) | Isopropanol | Microwave, 80°C, 10 min | 5-Phenyloxazole | 95% | nih.govacs.org |

| 4-Chlorobenzaldehyde | K3PO4 (2 equiv.) | Isopropanol | Microwave, 80°C, 15 min | 5-(4-Chlorophenyl)oxazole | 94% | nih.gov |

| 2-Naphthaldehyde | K2CO3 | Methanol | Reflux | 5-(Naphthalen-2-yl)oxazole | Good | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | K2CO3 | Methanol | Reflux, 8h | 5-(2-Chloroquinolin-3-yl)oxazole | 83% | mdpi.comnih.gov |

Synthesis of 4-Tosyloxazole Derivatives

While the tosyl group in TosMIC typically functions as a leaving group in the synthesis of 5-substituted oxazoles, certain reaction pathways allow for its retention, leading to the formation of 4-tosyloxazole derivatives. These syntheses utilize different starting materials in place of simple aldehydes.

One such method involves the base-promoted cyclization reaction between N-acyl benzotriazoles and TosMIC. researchgate.net In this process, using a base like potassium phosphate in DMF at elevated temperatures, 4-tosyl-5-substituted oxazoles are produced in moderate to high yields. researchgate.net This approach provides a direct route to oxazoles bearing the tosyl substituent at the C4 position, which is not achievable through the standard Van Leusen reaction with aldehydes. Another route involves the reaction of TosMIC with α-etoimidoyl chlorides to generate 4-tosyloxazole derivatives. researchgate.net

Thiazoles

The synthesis of the thiazole ring system, a core structure in many biologically active compounds, can be efficiently achieved using this compound. A key method involves the reaction of TosMIC with sulfur-containing precursors, leading to the formation of substituted thiazoles. This approach leverages the nucleophilicity of the deprotonated TosMIC and the subsequent cyclization and aromatization steps.

A notable and efficient method for thiazole synthesis involves the base-induced cyclization of this compound with α-oxodithioesters. This reaction provides a direct route to highly functionalized thiazoles. Specifically, the reaction of TosMIC with various α-oxodithioesters in the presence of a base like potassium hydroxide (KOH) yields 4-methylthio-5-acylthiazoles in good yields, typically ranging from 75–86%. researchgate.net This method is advantageous as it avoids harsh reagents and complex procedures often associated with traditional thiazole syntheses. researchgate.net

The reaction proceeds via the initial deprotonation of TosMIC, followed by a nucleophilic attack on the α-oxodithioester. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the aromatic thiazole ring. The versatility of this protocol has been demonstrated with substrates bearing a range of substituents, including those with halogens and both electron-donating and electron-withdrawing groups. researchgate.net

Table 1: Synthesis of 4-Methylthio-5-acylthiazoles

| Entry | Acyl Group (R) | Yield (%) |

|---|---|---|

| 1 | Phenyl | 86 |

| 2 | 4-Methylphenyl | 84 |

| 3 | 4-Methoxyphenyl | 82 |

| 4 | 4-Chlorophenyl | 85 |

| 5 | 4-Bromophenyl | 83 |

| 6 | 2-Naphthyl | 75 |

Data sourced from Kiran et al., Synthesis, 2020. researchgate.net

Six-Membered and Fused Heterocycles

TosMIC and its derivatives are also instrumental in constructing more complex heterocyclic systems, including six-membered rings and fused structures like quinolines and isoquinolines. These reactions often involve multi-step sequences or domino processes that capitalize on the reactivity of the TosMIC scaffold.

Quinolines and Isoquinolines

The synthesis of quinoline (B57606) and isoquinoline frameworks, which are prevalent in natural products and pharmaceuticals, can be accomplished using TosMIC derivatives. For instance, a novel method for isoquinoline synthesis involves the catalytic acid-mediated cyclization of α-benzyl TosMIC derivatives. This strategy has been successfully applied to the total synthesis of natural products like mansouramycin B. researchgate.net Similarly, quinoline structures can be accessed through multi-step reactions that often involve the initial construction of another heterocyclic ring, which is then fused or further modified.

The construction of quinoline derivatives using TosMIC often proceeds through a multi-step sequence. A prime example is the synthesis of functionalized quinoline-based oxazoles, which involves the initial formation of an oxazole ring appended to a quinoline scaffold. This process begins with a van Leusen reaction between a substituted 2-chloroquinoline-3-carbaldehyde and TosMIC to create a 5-(2-chloroquinolin-3-yl)oxazole intermediate. organic-chemistry.orgwikipedia.org This intermediate can then undergo further transformations, such as palladium-catalyzed amidation, to introduce additional functional groups. organic-chemistry.orgwikipedia.org This sequential approach allows for the controlled and systematic build-up of complex, functionalized quinoline systems.

A direct and efficient synthesis of functionalized quinoline-based oxazoles has been developed utilizing this compound. The reaction between 2-chloroquinoline-3-carbaldehydes and TosMIC serves as a key step. In a notable domino process, reacting 2-chloroquinoline-3-carbaldehyde with an excess of TosMIC in the presence of cesium carbonate (Cs₂CO₃) in DMSO at 80°C leads directly to 5-(2-tosylquinolin-3-yl)oxazoles. organic-chemistry.org

This transformation is proposed to occur through two main stages within a single pot: first, the formation of the oxazole ring via the van Leusen reaction, and second, a nucleophilic aromatic substitution where the tosyl group, likely generated from the decomposition of excess TosMIC under basic conditions, displaces the chlorine atom on the quinoline ring. This tandem strategy demonstrates the dual functionality of TosMIC as both a synthon for the oxazole ring and a source of the tosyl group. The reaction is effective for various substituted 2-chloroquinoline-3-carbaldehydes, affording the corresponding 5-(2-tosylquinolin-3-yl)oxazoles in good yields.

Table 2: Synthesis of 5-(2-Tosylquinolin-3-yl)oxazoles

| Entry | Quinoline Substituent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 6-Methyl | DMSO | Cs₂CO₃ | 8 | 82 |

| 2 | 8-Methyl | DMSO | Cs₂CO₃ | 8 | 62 |

| 3 | 6-Bromo | DMSO | Cs₂CO₃ | 8 | 78 |

| 4 | 6,8-Dichloro | DMSO | Cs₂CO₃ | 8 | 85 |

Data sourced from Yasaei et al., Frontiers in Chemistry, 2019.

Catalytic Acid-Mediated Cyclization of α-Benzyl TosMIC Derivatives to Isoquinolines

The synthesis of isoquinolines, a significant class of nitrogen-containing heterocyclic compounds found in many natural products and pharmaceuticals, can be achieved through various synthetic routes. organic-chemistry.org One approach involves the catalytic acid-mediated cyclization of α-benzyl TosMIC derivatives. This methodology provides an efficient pathway to substituted isoquinolines. While specific research on the direct use of α-benzyl TosMIC derivatives for isoquinoline synthesis via catalytic acid-mediation is not extensively detailed in the provided search results, the general principles of acid-catalyzed cyclizations and the reactivity of isocyanide derivatives suggest a plausible reaction mechanism. In a related context, silver-catalyzed cyclization of 2-alkynyl benzyl azides has been shown to be an effective method for preparing substituted isoquinolines, proceeding in good yields and tolerating a variety of functional groups. organic-chemistry.orgnih.gov Additionally, ruthenium(II)-catalyzed reactions of benzyl isocyanates with diaryl alkynes have been developed for the synthesis of highly substituted isoquinolines and isoquinolones. rsc.org

Indoles

Indole derivatives are another important class of heterocycles that can be synthesized using TosMIC. The Van Leusen reaction, a [3+2] cycloaddition, is a key method for constructing the pyrrole ring, which is the core of the indole structure. researchgate.netresearchgate.net This reaction typically involves the reaction of TosMIC with a suitable Michael acceptor. researchgate.net The versatility of TosMIC allows for its use in innovative procedures for synthesizing variously substituted indoles. organic-chemistry.org

Pyridines (e.g., Hantzsch Dihydropyridine Synthesis)

The Hantzsch pyridine synthesis is a classic multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.com The reaction traditionally involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org While the direct involvement of TosMIC in the classical Hantzsch synthesis is not the standard procedure, the synthesis of pyridine derivatives can be influenced by related methodologies. For instance, studies on the mechanism of the Hantzsch synthesis have elucidated the key intermediates, such as chalcones and enamines. lookchem.com

Benzopyrano[3,4-e]pyrrol-4-ones

The synthesis of complex heterocyclic systems such as benzopyrano[3,4-e]pyrrol-4-ones can be achieved using TosMIC. A notable example is the [3+2] cycloaddition reaction of 3-acetylcoumarin with tosylmethyl isocyanides, which yields chromeno[3,4-c]pyrrol-4-one. researchgate.net This reaction demonstrates the utility of TosMIC in constructing fused heterocyclic systems with good to excellent yields and short reaction times. researchgate.net

Spirocyclic Systems

TosMIC has proven to be a valuable tool in the synthesis of spirocyclic compounds, which are characterized by two rings connected by a single common atom.

Synthesis of Spirooxazolines and Spiropyrrolines

The Van Leusen [3+2] cycloaddition reaction of TosMIC can be effectively applied to the synthesis of spirooxazolines and spiropyrrolines. researchgate.net This method offers a facile protocol for accessing these complex spiro-heterocyclic systems. researchgate.net

Spiro[indene-1,3-pyrroles] Formation

An efficient and novel protocol for the one-pot synthesis of spiro[indene-1,3-pyrroles] from acyclic precursors at room temperature has been developed using TosMIC. researchgate.net This method involves the reaction of alkyne-tethered cinnamates with tosylmethyl isocyanide. researchgate.net A solvent-dependent regioselective [3+2]-cycloaddition/iodocyclization cascade reaction of alkyne-tethered chalcones/cinnamates and TosMIC has also been established for the divergent synthesis of benz[e]indoles and spiro[indene-1,3'-pyrroles]. nih.gov

P Tosylmethyl Isocyanide in Other Strategic Organic Transformations

Nitrile Synthesis

TosMIC provides a powerful method for the synthesis of nitriles, particularly through the conversion of ketones, offering a valuable alternative to traditional cyanation methods. organic-chemistry.org

The Van Leusen reaction facilitates the conversion of a ketone into a nitrile with an additional carbon atom in a one-pot synthesis using p-tosylmethyl isocyanide. organic-chemistry.orgwikipedia.org This transformation, sometimes termed "reductive cyanation," efficiently converts a wide array of ketones, including aliphatic, aromatic, and sterically hindered variants, into their corresponding nitriles without the formation of an α-hydroxy group. organic-chemistry.org

The reaction mechanism begins with the deprotonation of TosMIC, which is made possible by the electron-withdrawing effects of the adjacent sulfone and isocyanide groups. wikipedia.org The resulting anion attacks the carbonyl carbon of the ketone, which is followed by a 5-endo-dig cyclization to form a five-membered ring intermediate. wikipedia.org This intermediate then undergoes tautomerization, followed by a ring-opening process and the elimination of the tosyl group, to yield the final nitrile product. wikipedia.org While the reaction can proceed without it, the addition of a primary alcohol like methanol (B129727) or ethanol (B145695) can significantly accelerate the process. organic-chemistry.org For less reactive ketones, the reaction can be effectively carried out at elevated temperatures in solvents such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

| Ketone Substrate | Reaction Conditions | Nitrile Product | Yield (%) | Reference(s) |

| Cyclohexanone | KOBu-t, DME, 0-20 °C | Cyclohexyl cyanide | 80 | organic-chemistry.org |

| Acetophenone | KOBu-t, DME, 0-20 °C | 2-Phenylpropanenitrile | 85 | organic-chemistry.org |

| Benzophenone | KOBu-t, DME, 0-20 °C | Diphenylacetonitrile | 81 | organic-chemistry.org |

| Camphor | KOBu-t, DMSO, 20-60 °C | (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile | 84 | organic-chemistry.org |

Traditional methods for nitrile synthesis often rely on highly toxic reagents like metal cyanides, which pose significant safety and environmental challenges, especially on an industrial scale. rsc.org The Van Leusen reaction, utilizing TosMIC as a nitrile transfer reagent, represents a robust and attractive cyanide-free alternative. rsc.org This method avoids the inadvertent release of cyanide byproducts through a mechanistic pathway involving ring formation and subsequent ring-opening. rsc.org

Recent advancements have adapted this cyanide-free approach to continuous flow chemistry. rsc.orgrsc.org This modern protocol allows for the rapid and scalable synthesis of aryl nitriles from ketones under mild conditions. rsc.orgrsc.org The flow process features remarkably short residence times (e.g., 1.5 minutes) and has demonstrated high reproducibility and scalability, providing a straightforward and safer route to valuable nitrile-containing building blocks in high yields. rsc.orgrsc.org

Synthesis of Aldehydes and Ketones via Umpolung Strategies

The chemical reactivity of TosMIC extends to its use as a masked formaldehyde (B43269) equivalent, operating under the principle of "umpolung" or reactivity inversion. organic-chemistry.orgorgsyn.org In this role, TosMIC serves as a formaldehyde anion or dianion equivalent, enabling the synthesis of various carbonyl compounds. orgsyn.org This strategy has been successfully applied to the synthesis of symmetrical and unsymmetrical ketones, α-diketones, α-hydroxy ketones, and α-hydroxy aldehydes. orgsyn.org The process involves the alkylation of the TosMIC anion followed by hydrolysis of the intermediate to unmask the carbonyl functionality. organic-chemistry.org

Formation of Sulfones and Sulfinates

In addition to reactions centered on its isocyano and α-carbon functionalities, TosMIC can participate in transformations involving its tosyl group, acting as a source for sulfonyl or sulfinate moieties.

In a departure from its typical reactivity, this compound has been shown to function as a sulfonylating agent under specific reaction conditions. organic-chemistry.orgnih.govfao.org This novel role was first uncovered in reactions with α-bromocarbonyl compounds, leading to the efficient formation of α-sulfonated products. acs.orgresearchgate.net

The reaction between TosMIC and α-bromocarbonyl compounds, including ketones, esters, and amides, yields α-sulfonated products. organic-chemistry.org This transformation is effectively catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and promoted by a base such as cesium carbonate (Cs₂CO₃) in the presence of water. organic-chemistry.org

Mechanistic studies suggest the reaction is initiated by a Cu(OTf)₂-catalyzed hydration of the isocyanide group in TosMIC to form an N-(tosylmethyl)formamide intermediate. organic-chemistry.orgacs.orgresearchgate.net This intermediate then undergoes facile carbon-sulfur (C–S) bond cleavage, mediated by the base, to generate a p-toluenesulfinate salt. organic-chemistry.orgacs.orgresearchgate.net This sulfinate salt subsequently reacts with the α-bromocarbonyl compound to afford the final α-sulfonylated product. organic-chemistry.org The reaction demonstrates broad compatibility with various substrates, including those with electron-rich and electron-poor aryl groups. organic-chemistry.org

| α-Bromocarbonyl Substrate | Product | Yield (%) | Reference(s) |

| 2-Bromo-1-phenylethan-1-one | 1-Phenyl-2-tosylethan-1-one | 95 | organic-chemistry.org |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 1-(4-Methoxyphenyl)-2-tosylethan-1-one | 97 | organic-chemistry.org |

| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 1-(4-Nitrophenyl)-2-tosylethan-1-one | 85 | organic-chemistry.org |

| Ethyl 2-bromoacetate | Ethyl 2-tosylacetate | 82 | organic-chemistry.org |

| 2-Bromo-N-phenylacetamide | N-Phenyl-2-tosylacetamide | 75 | organic-chemistry.org |

This compound as a Sulfonylating Agent

Divergent Synthesis of Diarylmethyl Sulfones and Isonitrile Diarylmethanes

A key feature of this compound (TosMIC) is its ability to act in a dual capacity, serving as either a sulfonyl source or an isonitrile source in reactions with the same substrates under different catalytic conditions. nih.govnih.gov This dual reactivity has been effectively harnessed in the divergent synthesis of diarylmethyl sulfones and isonitrile diarylmethanes from para-quinone methides (p-QMs). nih.govnih.gov

This chemoselective protocol allows for the formation of two distinct product classes from the same starting materials—p-QMs and TosMIC—simply by altering the catalyst. nih.govd-nb.info

Sulfonylation: When zinc iodide is used as the catalyst, TosMIC acts as a sulfonylating agent, leading to the formation of diarylmethyl sulfones. nih.govnih.gov

Isonitrilation: Conversely, when 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as the catalyst, TosMIC functions as an isonitrile source, yielding isonitrile diarylmethanes. nih.govnih.gov

This divergent approach provides a simple and mild method for the rapid assembly of two different and valuable molecular scaffolds. nih.govd-nb.info The resulting isonitrile diarylmethanes are themselves versatile building blocks for further synthetic transformations. nih.govd-nb.info

Table 4: Catalyst-Controlled Divergent Synthesis with TosMIC and p-Quinone Methides

| Catalyst | Role of TosMIC | Product |

| Zinc Iodide (ZnI2) | Sulfonyl Source | Diarylmethyl Sulfone |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Isonitrile Source | Isonitrile Diarylmethane |

Advanced Methodologies and Selectivity in P Tosylmethyl Isocyanide Chemistry

Development of Regio- and Stereoselective Synthetic Approaches

The control of regio- and stereoselectivity is fundamental to modern organic synthesis, enabling the precise construction of complex molecular architectures. The multifaceted reactivity of p-Tosylmethyl isocyanide has been harnessed in various methodologies to achieve high levels of selectivity.

Key approaches in this area involve leveraging the inherent reactivity of TosMIC with carefully chosen substrates and catalysts. For instance, in cycloaddition reactions, the substitution pattern on the reactant partner can direct the regiochemical outcome of the ring formation. researchgate.net The Van Leusen pyrrole (B145914) synthesis, a [3+2] cycloaddition reaction between TosMIC and electron-deficient alkenes, demonstrates excellent regioselectivity, which is dictated by the electronic nature of the Michael acceptor. researchgate.net

Stereoselectivity is often achieved by introducing chiral elements into the reaction. This can be in the form of chiral catalysts, substrates, or chiral versions of the TosMIC reagent itself. A notable example is the catalytic asymmetric addition of TosMIC to unactivated ketones, which employs a combination of a dimethylzinc (B1204448) (Me₂Zn) promoter and a chiral amino alcohol catalyst. This method facilitates an aldol (B89426) addition/cyclization reaction to produce chiral oxazolines with a fully substituted stereocenter, achieving high yields and excellent enantioselectivities. researchgate.net The resulting chiral oxazolines are valuable intermediates that can be hydrolyzed to form enantioenriched α-hydroxy aldehydes, α-hydroxy acids, and α-hydroxy esters without racemization. researchgate.net

Table 6.1.1: Enantio- and Diastereoselective Addition of TosMIC to Ketones

| Ketone Substrate | Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Acetophenone | Me₂Zn / (1R,2S)-N-methylephedrine | 92% | 96% | >99:1 |

| 4-Methoxyacetophenone | Me₂Zn / (1R,2S)-N-methylephedrine | 85% | 95% | >99:1 |

| 2-Acetonaphthone | Me₂Zn / (1R,2S)-N-methylephedrine | 90% | 94% | >99:1 |

| Propiophenone | Me₂Zn / (1R,2S)-N-methylephedrine | 88% | 92% | >99:1 |

Data sourced from studies on Me₂Zn-mediated catalytic asymmetric additions of TosMIC. researchgate.net

Multicomponent Reaction (MCR) Strategies beyond the Van Leusen Imidazole (B134444) Synthesis

While the Van Leusen three-component reaction (vL-3CR) for synthesizing 1,4,5-trisubstituted imidazoles is a classic example of a multicomponent reaction involving TosMIC, its application in MCRs is far broader. organic-chemistry.orgorganic-chemistry.org Researchers have developed novel MCRs that utilize TosMIC as a versatile C1 synthon to construct a variety of complex heterocyclic scaffolds in a single, efficient step. organic-chemistry.org

These advanced MCRs often combine the reactivity of the isocyanide group with the acidity of the α-methylene protons. For example, TosMIC can participate in Passerini- and Ugi-type reactions, which are powerful tools for generating molecular diversity. In these reactions, the isocyanide group undergoes its characteristic α-addition to an electrophilic carbon, while the tosyl group can be retained or eliminated in subsequent steps to yield diverse products.

One innovative strategy involves the reaction of TosMIC with aryl azides and an electrophile, leading to the formation of 4-tosyl-1-arylimidazoles. This transformation represents a departure from the traditional vL-3CR by incorporating an azide (B81097) as the nitrogen source for the N1 position of the imidazole ring.

Another area of exploration is the use of TosMIC in MCRs for the synthesis of other heterocycles, such as highly substituted pyrroles and thiazoles. orgsyn.org These reactions typically proceed by generating a reactive intermediate from the initial components, which then undergoes a TosMIC-mediated cyclization. The efficiency and atom economy of these MCRs make them highly valuable in medicinal chemistry and materials science for the rapid generation of compound libraries.

Cascade, Domino, and Tandem Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot without the isolation of intermediates. wikipedia.org this compound is an excellent reagent for initiating such sequences due to its multiple reactive sites. researchgate.net

A prominent example is the cascade synthesis of 2,4-disulfonylpyrroles. This process involves the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. rsc.org In this sequence, TosMIC exhibits a dual-functional reactivity; it acts first as a sulfonyl source and subsequently as a 1,3-dipolar reagent. The reaction is initiated by a sulfonylation step, followed by an intramolecular [2+3]-cycloaddition, all facilitated by a cesium carbonate base at elevated temperatures. rsc.org This methodology provides efficient access to complex pyrrole structures that would otherwise require lengthy, multi-step syntheses.

Another example is the silver-catalyzed cascade reaction of TosMIC with propargylic alcohols. In this process, TosMIC serves as a reagent for both allenylation and sulfonylation, leading to the formation of (E)-vinyl sulfones in a highly stereoselective manner. rsc.org Such cascade processes are highly atom-economical and efficient, minimizing waste and purification steps. wikipedia.org

Table 6.3.1: Cascade Synthesis of 3-Aryl-2,4-disulfonyl-1H-pyrroles

| gem-Dibromoalkene Substrate | Arylsulfonyl Methyl Isocyanide | Base | Yield (%) |

|---|---|---|---|

| 1,1-Dibromo-2-phenylethene | This compound | Cs₂CO₃ | 90% |

| 1,1-Dibromo-2-(4-chlorophenyl)ethene | This compound | Cs₂CO₃ | 85% |

| 1,1-Dibromo-2-(4-methylphenyl)ethene | This compound | Cs₂CO₃ | 88% |

| 1,1-Dibromo-2-phenylethene | Benzenesulfonylmethyl isocyanide | Cs₂CO₃ | 82% |

Data from a study on the cascade reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. rsc.org

Integration with Continuous Flow Chemistry for Process Intensification

Continuous flow chemistry has emerged as a powerful technology for process intensification, offering improved safety, scalability, and efficiency compared to traditional batch processing. rsc.org The integration of TosMIC chemistry into flow systems has been successfully demonstrated, particularly for reactions that are hazardous or difficult to control in batch.

A significant application is the cyanide-free synthesis of aryl nitriles from ketones via the van Leusen reaction under continuous flow conditions. rsc.orgrsc.org This process uses a simple setup where solutions of the ketone, TosMIC, and a base are mixed and passed through a heated reactor. The short residence times (as low as 1.5 minutes) and mild conditions lead to high yields of the desired nitrile products. rsc.org This flow method not only enhances the safety profile by avoiding the use of toxic cyanide reagents but also allows for impressive scalability, with production rates of up to 8.8 g/h demonstrated. rsc.org

The flow process also provides insights into the reaction mechanism. A key side-product, 4-tosyloxazole, was isolated during these studies, helping to elucidate the mechanistic pathways of the transformation. rsc.org The ability to rapidly screen reaction parameters and scale up production makes the combination of TosMIC chemistry and continuous flow a highly attractive strategy for the industrial synthesis of valuable chemical intermediates. rsc.orgrsc.org

Table 6.4.1: Continuous Flow Synthesis of Nitriles using TosMIC

| Ketone Substrate | Residence Time (min) | Temperature (°C) | Yield (%) | Throughput (g/h) |

|---|---|---|---|---|

| 4-Methoxyacetophenone | 1.5 | 80 | 95% | 8.8 |

| Acetophenone | 1.5 | 80 | 92% | 7.5 |

| 4-Chloroacetophenone | 1.5 | 80 | 90% | 8.5 |

| 2-Acetonaphthone | 2.0 | 90 | 88% | 7.9 |

Data derived from a study on the cyanide-free synthesis of nitriles exploiting flow chemistry. rsc.org

Application of Chiral this compound Analogs for Asymmetric Induction

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another, a cornerstone of modern pharmaceutical synthesis. wikipedia.org While external chiral catalysts are commonly used with TosMIC, an alternative and powerful strategy involves the use of chiral analogs of the TosMIC reagent itself. In this approach, the chiral information is embedded within the reagent, directly influencing the stereochemical outcome of the reaction. wikipedia.org

Researchers have synthesized various chiral analogs of TosMIC to investigate their ability to achieve asymmetric induction in reactions. researchgate.net These analogs typically feature a chiral center at the α-position to the isocyanide group or within the sulfonyl backbone. When these chiral reagents react with prochiral substrates, such as acetophenone, they can generate products with significant optical activity.

For example, chiral TosMIC analogs have been used in base-mediated reactions with ketones to form intermediate 2-oxazolines. Subsequent acid hydrolysis of these oxazolines yields optically active α-hydroxy aldehydes. researchgate.net The degree of asymmetric induction is dependent on the structure of the chiral TosMIC analog and the reaction conditions. This methodology provides a direct route to valuable chiral building blocks, leveraging substrate control to create new stereogenic centers. researchgate.net While the development of highly effective chiral TosMIC analogs is an ongoing area of research, it represents a promising frontier for asymmetric synthesis.

Applications in Complex Molecule and Natural Product Synthesis

Utility in the Total Synthesis of Natural Products and Bioactive Molecules

The strategic application of p-Tosylmethyl isocyanide has been instrumental in the total synthesis of numerous natural products and biologically active compounds. researchgate.net Isocyanide-based reactions, particularly those involving TosMIC, provide efficient routes to key heterocyclic cores found in many of these complex molecules. researchgate.net The reagent's ability to participate in cycloaddition reactions and to form carbon-carbon bonds under relatively mild conditions makes it an invaluable tool for synthetic chemists. rsc.org

TosMIC's utility is showcased in the synthesis of a variety of pharmacologically relevant molecules. For instance, it has been employed in the synthesis of the muscle relaxant papaverine. researchgate.net Furthermore, it played a crucial role in the preparation of Vertex's hepatitis C drug candidate, merimepodib (VX-497), through the formation of an oxazole ring. researchgate.net Other examples of its application include the synthesis of antifungal compounds like indole-3-ethanamide and molecules with antidiabetic properties. researchgate.net

A notable example of TosMIC's application in total synthesis is the first reported total synthesis of Mansouramycin B, a potent antibiotic and antitumor agent. researchgate.netnih.gov The key step in this synthesis involves a novel acid-mediated cyclization of an α-benzyl TosMIC derivative to construct the core isoquinoline scaffold of the natural product. nih.gov This methodology provides an efficient and direct route to the isoquinoline ring system, which is a common motif in many biologically active alkaloids.

The general strategy involves the preparation of a substituted α-benzyl TosMIC derivative, which then undergoes an intramolecular cyclization reaction upon treatment with a catalytic amount of acid to furnish the desired isoquinoline. This innovative approach highlights the utility of TosMIC in facilitating complex bond formations and in the convergent assembly of natural product skeletons. nih.gov

Construction of Privileged Scaffolds and Core Structures for Chemical Biology Research

In the realm of chemical biology and drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for the development of novel therapeutic agents. This compound is a key reagent for the synthesis of several of these privileged heterocyclic scaffolds, including oxazoles, imidazoles, and pyrroles. organic-chemistry.orgvarsal.com

The van Leusen reaction, which utilizes TosMIC, is a powerful and widely used method for the synthesis of these five-membered heterocycles. nih.govscispace.com For example, the van Leusen imidazole (B134444) synthesis involves the reaction of TosMIC with an aldimine in the presence of a base to generate 1,4,5-trisubstituted imidazoles. semanticscholar.orgtsijournals.com These imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. semanticscholar.orgtsijournals.com

Similarly, TosMIC can react with aldehydes to produce oxazoles and with Michael acceptors to yield pyrroles. organic-chemistry.orgscispace.com The ability to readily access these diverse heterocyclic systems with various substitution patterns makes TosMIC an indispensable tool for generating libraries of compounds for high-throughput screening and for exploring structure-activity relationships in the quest for new drug candidates. The heterocycles synthesized using TosMIC serve as core structures for a multitude of bioactive molecules, underscoring the reagent's importance in medicinal chemistry. researchgate.netchemicalbook.com

Interactive Data Tables

Table 1: Examples of Bioactive Molecules Synthesized Using this compound

| Compound Name | Biological Activity | Key Synthetic Step Involving TosMIC |

| Mansouramycin B | Antibiotic, Antitumor | Acid-mediated cyclization of an α-benzyl TosMIC derivative to form the isoquinoline core. nih.gov |

| Papaverine | Muscle Relaxant | Utilized in the construction of the isoquinoline skeleton. researchgate.net |

| Merimepodib (VX-497) | Hepatitis C Drug Candidate | Condensation with an aldehyde to form the central oxazole ring. researchgate.net |

| Indole-3-ethanamide derivative | Antifungal | Condensative reaction with 3-formylindole. researchgate.net |

| Imidazole derivative | Anticancer | van Leusen three-component reaction. researchgate.net |

Table 2: Privileged Scaffolds Constructed Using this compound and Their Relevance in Chemical Biology

| Privileged Scaffold | Synthetic Method Involving TosMIC | Relevance in Chemical Biology and Drug Discovery |

| Oxazole | Reaction with aldehydes (van Leusen oxazole synthesis). organic-chemistry.org | Core structure in numerous natural products and pharmaceuticals with diverse biological activities. researchgate.net |